

# (R)-(-)-2-Chloromandelic acid physical properties

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## Compound of Interest

Compound Name: (R)-(-)-2-Chloromandelic acid

Cat. No.: B032241

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## An In-Depth Technical Guide to the Physical Properties of (R)-(-)-2-Chloromandelic Acid

This technical guide provides a comprehensive overview of the core physical properties of **(R)-(-)-2-Chloromandelic acid**, a significant chiral intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for characterization.

## Core Physical and Chemical Properties

**(R)-(-)-2-Chloromandelic acid** is an organic compound that typically presents as a white to off-white crystalline solid.<sup>[1][2][3][4]</sup> It is a derivative of mandelic acid, featuring a chlorine atom substituted at the second position of the benzene ring.<sup>[2]</sup> This chiral structure is crucial for its application in the synthesis of other complex molecules, particularly chiral drugs.<sup>[1][2]</sup>

## Data Presentation: Physical Properties

The quantitative physical properties of **(R)-(-)-2-Chloromandelic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>	[1][3][5]
Molecular Weight	186.59 g/mol	[1][5]
Appearance	White to off-white crystalline powder/solid	[1][3][4][6][7]
Melting Point	119-121 °C	[6][8]
Boiling Point	266.91 °C (rough estimate)	[6]
Optical Rotation	[α] <sup>23</sup> /D: -126° (c=3 in H <sub>2</sub> O)	[8]
[α]: -125° (c=3, H <sub>2</sub> O)	[6]	
[α]: -123 ± 2° (c=3 in water)	[3]	
Solubility	Slightly soluble in water; soluble in alcohols and organic solvents.	[1][2]
Soluble in Methanol.	[6]	
Density	1.38 - 1.48 g/cm <sup>3</sup>	[1][6][9]
pKa	3.30 ± 0.10 (Predicted)	[6]

## Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided below. These are generalized protocols standardly used in organic chemistry laboratories.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10]

Methodology:

- Sample Preparation: A small amount of the finely powdered **(R)-(-)-2-Chloromandelic acid** is packed tightly into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11]

- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.<sup>[10]</sup> This assembly is then placed in a heating apparatus, such as a Thiele tube filled with oil or a Mel-Temp apparatus.<sup>[10]</sup>
- **Heating:** The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.<sup>[10]</sup>
- **Observation:** The temperature at which the solid first begins to liquefy (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded.<sup>[12]</sup>
- **Result:** The melting point is reported as the range between t1 and t2. For a pure sample, this range is narrow.

## Optical Rotation Determination (Polarimetry)

Optical rotation measures a compound's ability to rotate the plane of polarized light, a characteristic property of chiral molecules.<sup>[13]</sup>

Methodology:

- **Solution Preparation:** A precise concentration of **(R)-(-)-2-Chloromandelic acid** is prepared by accurately weighing the sample and dissolving it in a specific volume of a designated solvent (e.g., water, as cited in the data).<sup>[14]</sup>
- **Polarimeter Setup:** A polarimeter is calibrated to its zero point using a blank sample containing only the solvent.<sup>[13]</sup> The light source is typically a sodium D-line (589.3 nm).<sup>[13]</sup>
- **Measurement:** The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).<sup>[15]</sup> The angle of rotation ( $\alpha$ ) is measured by rotating a second polarizer until the light is transmitted.<sup>[15]</sup> Levorotatory compounds, like this one, rotate light counterclockwise, designated with a (-) sign.<sup>[13]</sup>
- **Calculation of Specific Rotation  $[\alpha]$ :** The observed rotation is used to calculate the specific rotation using the formula:  $[\alpha] = \alpha / (l \times c)$  where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.<sup>[15]</sup> The temperature and wavelength used are also reported.

## pKa Determination (Potentiometric Titration)

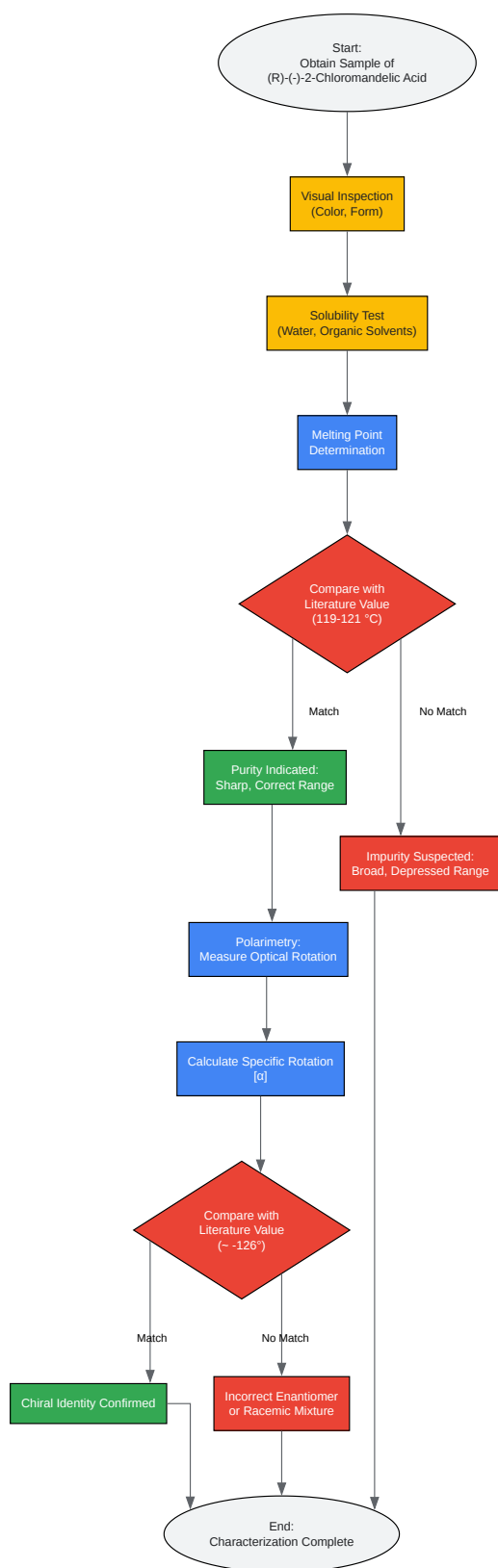
The pKa, or acid dissociation constant, is a measure of the strength of an acid. Potentiometric titration is a highly accurate method for its determination.<sup>[16]</sup>

Methodology:

- **Solution Preparation:** A solution of the weak acid, **(R)-(-)-2-Chloromandelic acid**, is prepared at a known concentration (e.g., 1 mM).<sup>[17]</sup>
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode.<sup>[17]</sup> A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).<sup>[17]</sup>
- **Titration Process:** The strong base is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.<sup>[17][18]</sup>
- **Data Analysis:** The pH values are plotted against the volume of titrant added, generating a titration curve.<sup>[18]</sup>
- **pKa Determination:** The equivalence point of the titration is identified from the inflection point of the curve. The volume of titrant at the half-equivalence point is then determined. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.<sup>[18]</sup>

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the characterization and purity assessment of a chiral compound such as **(R)-(-)-2-Chloromandelic acid**, integrating the experimental protocols described above.



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Workflow for Physical Characterization of a Chiral Compound.

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- To cite this document: BenchChem. [(R)-(-)-2-Chloromandelic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032241#r-2-chloromandelic-acid-physical-properties\]](https://www.benchchem.com/product/b032241#r-2-chloromandelic-acid-physical-properties)

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